4-Isopropylthiazole-2-carboxylic acid
Overview
Description
4-Isopropylthiazole-2-carboxylic acid is a chemical compound with the molecular formula C7H9NO2S . It has a molecular weight of 171.22 .
Synthesis Analysis
The synthesis of this compound involves a two-stage process . In the first stage, 4-(1-methylethyl)thiazole-2-carboxylic acid ethyl ester reacts with lithium hydroxide in tetrahydrofuran and methanol at 20°C for 48 hours. In the second stage, the mixture is treated with hydrogen chloride in tetrahydrofuran, methanol, and water .Molecular Structure Analysis
The molecule contains a total of 20 bonds. There are 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Thiazole .Scientific Research Applications
Antimicrobial and Antitubercular Properties
Research has indicated that derivatives of 4-isopropylthiazole-2-carboxylic acid exhibit significant antimicrobial, antifungal, and antitubercular properties. Specifically, analogs and clubbed oxadiazole-thiazole and triazole-thiazole derivatives have shown to possess considerable antitubercular efficacy. Some compounds even demonstrated appreciable cytotoxicity, highlighting their potential in medical treatments against bacterial and fungal infections as well as tuberculosis (Mallikarjuna et al., 2009).
Antiviral and Fungicidal Activities
Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid, closely related to this compound, have been synthesized and found to exhibit good fungicidal and antivirus activities. Some compounds demonstrated over 50% activity against various fungi and also showed promising activity against Tobacco Mosaic Virus (TMV), indicating their potential application in agriculture and plant protection (Fengyun et al., 2015).
Anti-Corrosion Potential
Thiazole hydrazones derived from this compound have shown potential as corrosion inhibitors. These compounds effectively suppressed both the anodic and cathodic processes of mild steel corrosion in acid solution, acting as mixed-type inhibitors. Their adsorption on mild steel surfaces followed the Langmuir isotherm, indicating a strong and efficient interaction with the metal surface (Chaitra et al., 2016).
Green Chemistry Applications
4-Thiazolidinone-5-carboxylic acid and its derivatives, which include this compound, have seen significant attention in green chemistry. These compounds have applications in agriculture, industrial, and pharmaceutical fields, and methods have been developed for their synthesis that are cost-effective, environmentally benign, and require short reaction times (Shaikh et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
4-propan-2-yl-1,3-thiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-4(2)5-3-11-6(8-5)7(9)10/h3-4H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWHKWXYJQUZNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626265 | |
Record name | 4-(Propan-2-yl)-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300831-06-5 | |
Record name | 4-(1-Methylethyl)-2-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=300831-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Propan-2-yl)-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Thiazolecarboxylic acid, 4-(1-methylethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.716 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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